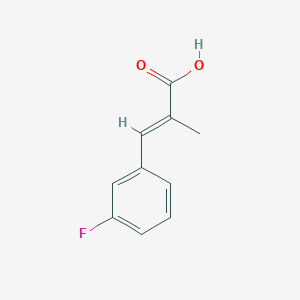
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the 4-methylphenyl group, and the attachment of the thioether side chain. Common reagents and conditions used in these steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of 4-Methylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of Thioether Side Chain: This can be done through nucleophilic substitution reactions using appropriate thiol and alkyl halide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether side chain.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone core or the pyrrolidinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether side chain could yield sulfoxides or sulfones, while reduction of the carbonyl groups could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential as an enzyme inhibitor or receptor modulator, given the known biological activities of quinazolinone derivatives.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it modulates a receptor, it could interact with the receptor’s binding site and alter its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one, share structural similarities with the compound .
Thioether-Containing Compounds: Compounds like thioethers and sulfides also share the thioether functional group.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride lies in its specific combination of functional groups and structural features, which could confer unique biological activities and chemical reactivity.
Propriétés
| 117039-00-6 | |
Formule moléculaire |
C27H33ClN4O2S |
Poids moléculaire |
513.1 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C27H32N4O2S.ClH/c1-20-11-13-21(14-12-20)31-26(33)23-8-3-4-9-24(23)28-27(31)34-22(18-29-15-5-2-6-16-29)19-30-17-7-10-25(30)32;/h3-4,8-9,11-14,22H,2,5-7,10,15-19H2,1H3;1H |
Clé InChI |
ZIVUXXWXPYSGBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC(CN4CCCCC4)CN5CCCC5=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





